2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Description
2-(Benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a 3-nitrophenyl group at position 4 and a benzenesulfonyl-acetamide moiety at position 2. This compound’s structural framework aligns with pharmacologically active thiazole derivatives, which are frequently explored for enzyme inhibition (e.g., COX/LOX, kinases) and antimicrobial activity .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c21-16(11-27(24,25)14-7-2-1-3-8-14)19-17-18-15(10-26-17)12-5-4-6-13(9-12)20(22)23/h1-10H,11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPHYQCSHRDPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.
Formation of 3-Nitrophenyl Thiazole: This involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the 3-nitrophenyl thiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Typical reagents include nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: This yields the corresponding amine derivative.
Substitution of Sulfonyl Group: This can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
One of the primary applications of this compound is as a selective inhibitor of LSD1, an enzyme involved in epigenetic regulation. LSD1 inhibitors have shown promise in cancer therapy due to their role in demethylating histones and regulating gene expression.
Case Study:
A study demonstrated the synthesis and evaluation of various LSD1 inhibitors, including derivatives similar to 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide. These compounds exhibited significant inhibition of LSD1 activity in vitro, suggesting their potential as therapeutic agents against certain cancers .
Antimicrobial Activity
Research indicates that thiazole derivatives possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 200 |
This table summarizes the antimicrobial activity of the compound against selected strains, illustrating its potential for development as an antibiotic agent.
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammation in various animal models.
Case Study:
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may be beneficial in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The nitrophenyl group may also play a role in binding to specific receptors or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide with structurally related thiazol-2-yl acetamides, highlighting substituent variations, molecular properties, and reported activities.
Key Observations:
Substituent Impact on Activity: Electron-withdrawing groups (e.g., 3-nitrophenyl in the target compound) may enhance binding to enzymatic targets by modulating electron density. In contrast, electron-donating groups (e.g., 4-methoxyphenyl in ) are associated with varied pharmacokinetic profiles.
Synthesis Methods :
- The target compound’s synthesis likely involves cyclization (similar to ) or sulfonylation reactions. In contrast, analogs like 6a and 15 were synthesized via acetamide coupling or palladium-catalyzed cross-coupling .
Biological Targets :
- Thiazol-2-yl acetamides with aryl substituents (e.g., 6a , 14 ) show promise in inflammation and kinase modulation, while the target compound’s benzenesulfonyl group may broaden its target spectrum, possibly including sulfotransferases or proteases .
Biological Activity
The compound 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a sulfonamide derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a benzenesulfonyl group , a thiazole ring , and a nitrophenyl substituent , which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that the sulfonamide group may enhance binding affinity to targets involved in inflammatory and microbial pathways. The nitrophenyl group is believed to facilitate electron transfer reactions, while the thiazole ring can engage with active sites on enzymes, potentially leading to inhibition or modulation of their activity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways . The specific interactions of this compound with microbial cell membranes or enzymes remain an area for further investigation.
Anti-inflammatory Effects
Studies have demonstrated that related sulfonamide compounds possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. For example, certain derivatives have shown IC50 values in the nanomolar range against COX-2 and 5-LOX, indicating strong potential for therapeutic applications in managing inflammation .
Case Studies
-
In Vivo Studies on Cardiovascular Effects
- A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting cardiovascular benefits .
- Table 1: Effects on Perfusion Pressure
Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Compound A 0.001 Decrease observed Compound B 0.001 Significant decrease
- Antineoplastic Activity
Q & A
Basic: What are the common synthetic routes for preparing 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
- Thiazole core formation : Reacting 3-nitrophenyl-substituted thiourea derivatives with α-haloacetamides (e.g., 2-chloroacetamide) under reflux conditions to form the 1,3-thiazole ring .
- Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Acetylation : Final acetylation steps may employ acetic anhydride or acetyl chloride under controlled temperatures to avoid side reactions .
Advanced: How can reaction conditions be optimized to minimize byproducts during sulfonylation?
Methodological Answer:
- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonylation to reduce hydrolysis of the sulfonyl chloride intermediate .
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to limit moisture-induced side reactions .
- Stoichiometry : Employ a 10% excess of benzenesulfonyl chloride to ensure complete substitution, followed by quenching with ice-cold water to isolate the product .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR to confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and benzenesulfonyl group (δ 2.5–3.5 ppm for methylene) .
- IR : Peaks at 1650–1700 cm (C=O stretch) and 1150–1200 cm (S=O stretch) validate the acetamide and sulfonyl groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?
Methodological Answer:
- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters .
- Refinement : Apply SHELXL for structure refinement, focusing on hydrogen-bond donor/acceptor sites (e.g., N–H⋯O interactions between thiazole and sulfonyl groups) .
- Graph set analysis : Classify hydrogen-bond patterns (e.g., motifs) to predict packing efficiency and stability .
Basic: How to design biological assays to evaluate its potential antibacterial activity?
Methodological Answer:
- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Mechanistic studies : Assess protein synthesis inhibition via radiolabeled amino acid incorporation assays .
- Control compounds : Include known antibiotics (e.g., ampicillin) and a solvent control (e.g., DMSO) to validate results .
Advanced: How to address contradictions in reported bioactivity data across similar acetamide derivatives?
Methodological Answer:
- Assay standardization : Ensure consistent inoculum size (e.g., 1×10 CFU/mL) and incubation time (18–24 hrs) across studies .
- Structural benchmarking : Compare substituent effects (e.g., nitro vs. methoxy groups) using molecular docking to identify key binding interactions .
- Meta-analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ values) with bioactivity trends .
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with bacterial RNA polymerase (PDB: 6ALV) .
- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) from Gaussian 09 calculations to predict bioavailability .
- Dynamic simulations : Perform MD simulations (NAMD/GROMACS) to assess stability of the sulfonyl-thiazole moiety in aqueous environments .
Basic: How to improve solubility for in vitro assays without altering bioactivity?
Methodological Answer:
- Co-solvents : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility while maintaining stability .
- Salt formation : Explore sodium or hydrochloride salts of the acetamide group via pH-controlled crystallization .
Advanced: What stability-indicating parameters should be monitored during long-term storage?
Methodological Answer:
- Degradation pathways : Track hydrolysis of the sulfonyl group via HPLC (retention time shifts) under accelerated conditions (40°C/75% RH) .
- Light sensitivity : Store in amber vials at -20°C and monitor UV-vis spectra for photodegradation (λ = 250–300 nm) .
Advanced: How to validate crystallographic data against potential twinning or disorder?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
